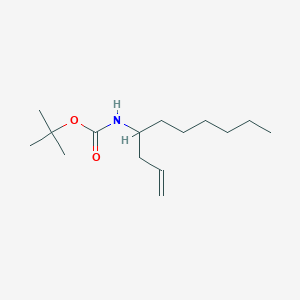

Tert-butyl dec-1-en-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Characterization

Process Development and Pilot-Plant Synthesis : Tert-butyl dec-1-en-4-ylcarbamate has been utilized in the synthesis of lymphocyte function-associated antigen 1 inhibitors, demonstrating its significance in pharmaceutical manufacturing processes (Li et al., 2012).

Crystal Structure Analysis : Research has focused on the crystal structure of similar tert-butyl carbamate compounds, indicating their importance in understanding molecular configurations for further applications in material science and chemistry (El Mestehdi et al., 2022).

NMR Spectroscopy : Tert-butyl carbamate derivatives have been characterized using 2D heteronuclear NMR experiments, highlighting their use in detailed structural elucidation and chemical analysis (Aouine et al., 2016).

Applications in Organic Synthesis

In Organic Reactions : The compound has been employed in various organic reactions like Diels-Alder reactions, showcasing its versatility as a reactant in synthetic organic chemistry (Padwa et al., 2003).

As a Building Block : It serves as a building block in organic synthesis, particularly in the creation of complex molecular structures, emphasizing its utility in the development of new chemical entities (Guinchard et al., 2005).

Contributions to Medicinal Chemistry

In Drug Synthesis : This compound plays a role in the synthesis of bioactive molecules, contributing significantly to the field of medicinal chemistry and drug discovery (O’Neill et al., 2009).

Development of Novel Therapeutics : Its derivatives have been explored for their potential in creating new therapeutic agents, underlining its importance in the advancement of pharmaceuticals (Westphal et al., 2015).

Impact in Environmental Science

- In Environmental Degradation Studies : Research into the degradation pathways of similar compounds aids in understanding their environmental impact and helps in developing methods for their safe disposal or remediation (Stefan et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

A paper discusses the synthesis of new effective donor blocks, which are of great interest for the production of organic photovoltaic materials . The paper mentions the synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine via hydrolysis of its tert-butyl carbamate derivative . This suggests that similar compounds to “Tert-butyl dec-1-en-4-ylcarbamate” could potentially be used in the production of organic photovoltaic materials .

properties

IUPAC Name |

tert-butyl N-dec-1-en-4-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-6-8-9-10-12-13(11-7-2)16-14(17)18-15(3,4)5/h7,13H,2,6,8-12H2,1,3-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKFHYZXOWKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

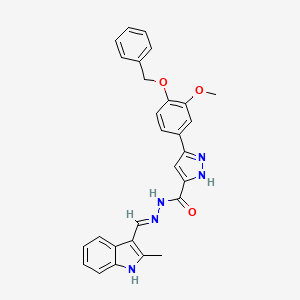

![Methyl 3-[1-(2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]thiophene-2-carboxylate](/img/structure/B2424187.png)

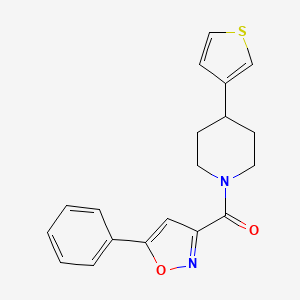

![3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2424201.png)

![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

![N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2424209.png)